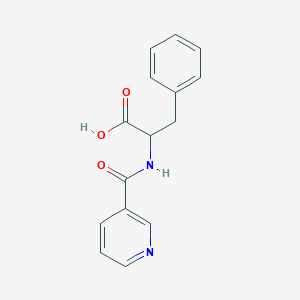

3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid

Vue d'ensemble

Description

Synthesis Analysis

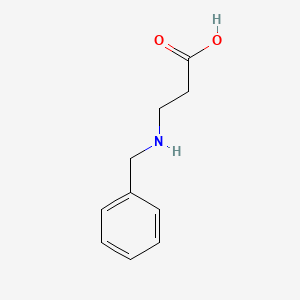

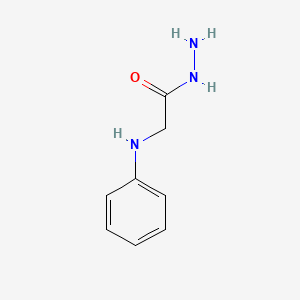

The synthesis of related compounds, such as pyrido[2,3-d]pyrimidines and amides, from substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids, showcases the versatility and reactivity of these chemical structures under various conditions, including the use of polyphosphoric acid and aromatic amines (Harutyunyan et al., 2015). Moreover, the synthesis of bifunctional ligands like (phenyl)(pyridin-2-ylmethyl)phosphinodithioic acid, developed through a three-step process, highlights the compound's structural complexity and potential for forming diverse chemical entities (Chakravarty et al., 2012).

Molecular Structure Analysis

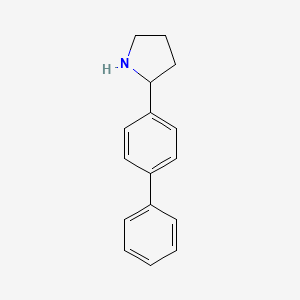

Molecular structure and crystallography studies, such as those conducted on (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, provide insight into the compound's structural integrity and spatial configuration, confirmed through techniques like X-ray diffraction and DFT analysis (Ma et al., 2023). These investigations reveal the compound's conformation and electron distribution, essential for understanding its reactivity and interactions.

Chemical Reactions and Properties

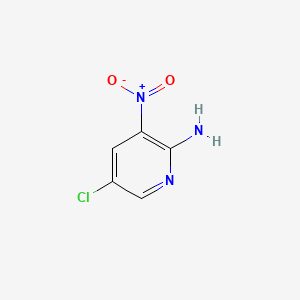

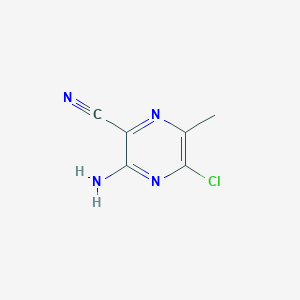

The chemical reactivity and synthesis potential of similar compounds are evident in studies focusing on the generation of pyridine derivatives and β-lactams through cycloaddition reactions, showcasing the compound's role in synthesizing complex molecular architectures (Behzadi et al., 2015). Additionally, the formation of metal-organic frameworks (MOFs) using pyridine derivatives points to the structural versatility and utility of these compounds in materials science (Cui et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility and stability, play a crucial role in the compound's applicability across various domains. Studies on related compounds emphasize the importance of solubility in saline, which is critical for biomedical applications, and highlight the significance of molecular stability under different conditions (Procopiou et al., 2018).

Applications De Recherche Scientifique

Ketene Source in Synthesis

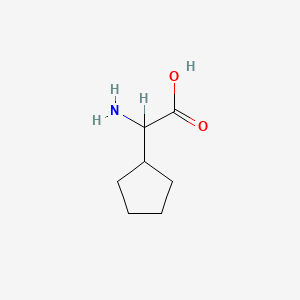

3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, a structurally related compound, has been utilized as a ketene source in synthesizing monocyclic-2-azetidinones. This involves a process where hindrance in ketene and imines controls the diastereoselectivity of the reaction, sometimes yielding only one isomer. DFT calculations indicate a nonconjugated structure for the ketene (Behzadi, Saidi, Islami, & Khabazzadeh, 2015).

Dye-Sensitized Solar Cells

Pyridine derivatives, including those structurally akin to 3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid, have been used in donor-acceptor metal-free dyes for dye-sensitized solar cells (DSSCs). These dyes, such as D1 and D2, show promise in increasing the power conversion efficiency of DSSCs due to their enhanced short circuit current and open-circuit voltage (Misra, Maragani, Arora, Sharma, & Sharma, 2016).

Metal Coordination Chemistry

Compounds similar to 3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid have been synthesized and used in metal coordination chemistry. For example, the molecule (phenyl)(pyridin-2-ylmethyl)phosphinodithioic acid was characterized and used to study its coordination with metals like Cd and Pt. This research aids in understanding the complexation constants with various metals (Chakravarty et al., 2012).

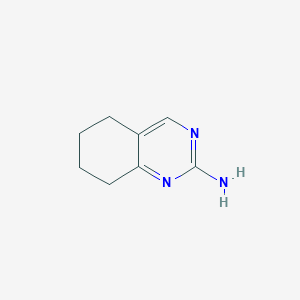

Synthesis of Pyrido[2,3-d]pyrimidines

Reactions involving compounds similar to 3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid with 2-aminopyridine and other amines in polyphosphoric acid can yield various N-(pyridin-2-yl)propanamides and pyrido[2,3-d]pyrimidinones. This highlights its potential in synthesizing diverse chemical structures (Harutyunyan et al., 2015).

Photophysical Properties Study

Related pyridine derivatives have been studied for their photophysical properties, such as singlet absorption, molar absorptivity, and fluorescence spectra. This research is significant for understanding the electronic properties of these compounds, which could be relevant for applications in optoelectronics or sensing technologies (Gaber, El-Sayed, & Diab, 2011).

Alternative to Phenolation in Polybenzoxazine

3-(4-Hydroxyphenyl)propanoic acid, a compound with a similar structure, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This presents an eco-friendly alternative in materials science for generating specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).

Propriétés

IUPAC Name |

3-phenyl-2-(pyridine-3-carbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-14(12-7-4-8-16-10-12)17-13(15(19)20)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZPRUJKMRILRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319846 | |

| Record name | 3-phenyl-2-(pyridin-3-ylformamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-2-(pyridin-3-ylformamido)propanoic acid | |

CAS RN |

36724-78-4 | |

| Record name | N-(3-Pyridinylcarbonyl)phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36724-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 351308 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036724784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC351308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-2-(pyridin-3-ylformamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.